molecular formula C10H9BrO2 B8806795 3-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 79827-91-1

3-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B8806795
CAS RN: 79827-91-1
M. Wt: 241.08 g/mol
InChI Key: ROLYBKSBOGRKDY-UHFFFAOYSA-N
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Patent
US09096520B2

Procedure details

N-bromosuccinimide (12.1 g, 67.9 mmol) and 2,2′-azobisisobutyronitrile (0.1 g, 0.6 mmol) were added to a solution of 5-methoxy-1-indanone (10.0 g, 61.7 mmol) in carbon tetrachloride (104 mL). The reaction mixture was stirred for 3 hours at 85° C. and then allowed to cool to room temperature. The reaction mixture was filtered through Celite, which was then washed with CH2Cl2 (100 mL). The filtrate was washed with brine (50 mL), dried over MgSO4, and concentrated to afford the subtitle compound, which was used without further purification. MS calculated for C10H9BrO2+H: 241, observed: 241.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH3:21][O:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[C:28](=[O:32])[CH2:27][CH2:26]2>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:26]1[C:25]2[C:29](=[CH:30][CH:31]=[C:23]([O:22][CH3:21])[CH:24]=2)[C:28](=[O:32])[CH2:27]1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
Quantity
104 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite, which
WASH
Type
WASH
Details
was then washed with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
The filtrate was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1CC(C2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.